Biotin hydrazide HCl
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Overview
Description
Biotin hydrazide hydrochloride is a derivative of biotin, a water-soluble B-complex vitamin. It is commonly used as a biotinylation reagent for labeling glycoproteins and other carbohydrate-containing compounds. The hydrazide group in biotin hydrazide hydrochloride reacts with aldehyde groups, forming a hydrazone linkage, which is useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin hydrazide hydrochloride can be synthesized through the reaction of biotin with hydrazine under acidic conditions. The reaction typically involves dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding hydrazine hydrate. The mixture is stirred at room temperature until the reaction is complete. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of biotin hydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Biotin hydrazide hydrochloride primarily undergoes reactions with carbonyl groups, such as aldehydes and ketones. These reactions result in the formation of hydrazone linkages. The compound can also participate in carbodiimide-mediated coupling reactions with carboxyl groups, forming amide bonds .
Common Reagents and Conditions
Reduction: Sodium cyanoborohydride (NaBH3CN) is used to reduce hydrazone linkages to more stable secondary amine bonds.
Major Products Formed
The major products formed from these reactions include biotinylated glycoproteins and other biotinylated biomolecules. These products are useful for various biochemical assays and purification processes .
Scientific Research Applications
Biotin hydrazide hydrochloride has a wide range of applications in scientific research:
Biological Activity
Biotin hydrazide hydrochloride (BHZ) is a derivative of biotin that plays a significant role in biochemical research, particularly in labeling and detecting proteins and carbohydrates. This article provides an in-depth analysis of the biological activity of biotin hydrazide HCl, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Biotin hydrazide is known for its ability to react with carbonyl groups, forming stable hydrazone linkages. This property makes it a valuable tool for biotinylating proteins and glycoproteins, facilitating their detection and purification. The compound is particularly useful in various applications such as proteomics, cell biology, and molecular imaging.
Biotin hydrazide reacts with aldehydes and ketones present in proteins, leading to the formation of hydrazones. This reaction is crucial for biotinylation processes, enabling the attachment of biotin to target molecules without disrupting their biological functions. The mechanism can be summarized as follows:
- Formation of Hydrazone : The hydrazide group of BHZ reacts with carbonyl groups in proteins to form a hydrazone linkage.
- Stable Biotinylation : The resulting biotinylated proteins can be easily isolated using streptavidin or avidin due to the strong affinity between biotin and these proteins.
1. Detection of Protein Carbonyls
Biotin hydrazide has been extensively used to study protein carbonylation, a marker of oxidative stress. A comparative study evaluated the efficiency of various hydrazide labels for detecting carbonyls in human serum albumin (HSA). The results indicated that while biotin hydrazide provided lower yields compared to other labels, it significantly improved the quality of mass spectrometry (MS) spectra by suppressing neutral loss during analysis .
Label Type | Yield (%) | MS/MS Spectrum Quality |
---|---|---|
Biotin Hydrazide | Low | High |
Other Hydrazides | Varies | Moderate |
2. Biotinylation of Glycoproteins
BHZ is also utilized for biotinylating glycoproteins through oxidation of carbohydrate moieties to form aldehydes. This method allows for selective labeling that does not interfere with the protein's functional domains . In experiments, BHZ was shown to effectively biotinylate glycoproteins while preserving their immunological activity.
Case Study 1: Lysyl Oxidase Activity Assay
A study demonstrated the application of biotin hydrazide in assessing lysyl oxidase (LOX) activity in vascular smooth muscle cells (VSMCs). The researchers found that overexpression of LOXL2 led to increased incorporation of BHZ into the extracellular matrix (ECM), indicating enhanced LOX activity. This was confirmed through pulldown assays using avidin-coupled affinity resin .
Case Study 2: Protein Modification Studies
Research involving the modification of proteins using hydrazide intermediates highlighted BHZ's role in creating proteolysis-resistant D-peptides for potential cancer immunotherapy applications. These studies showcased BHZ's versatility in modifying peptides while maintaining stability against enzymatic degradation .
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.